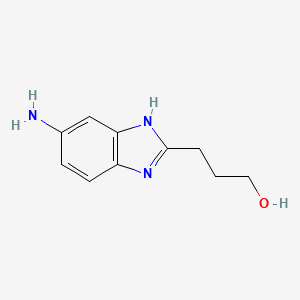

3-(6-amino-1H-benzimidazol-2-yl)-1-propanol

説明

Benzimidazole derivatives are nitrogenous heterocyclic molecules that have attracted a great deal of interest among medicinal chemists . They are prevalent in potential heterocyclic drugs due to their isostructural pharmacophore of naturally occurring active biomolecules . These compounds have significant importance as chemotherapeutic agents in diverse clinical conditions .

Synthesis Analysis

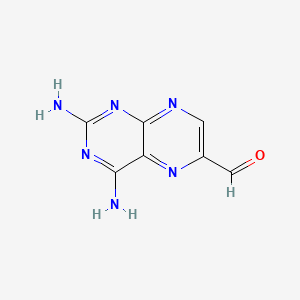

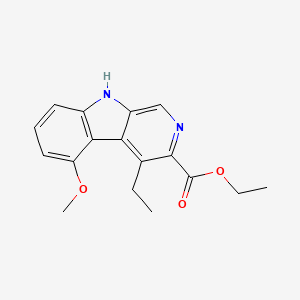

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids . For example, the hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one was prepared via condensation of the carboxylic acid with o-phenylenediamine .Molecular Structure Analysis

Benzimidazole consists of a benzene ring fused with a five-membered imidazole ring . In the 1H-NMR spectra of similar compounds, the signals for the protons of the azomethine group were found at 7.9–8.0 ppm as singlets .Chemical Reactions Analysis

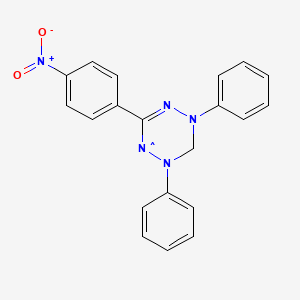

Benzimidazole derivatives can react with various free radicals cOCH3, cOOH and cOOCH3, through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium and RAF in both media .科学的研究の応用

Medicinal Chemistry: Antiparasitic and Antioxidant Properties

Benzimidazole derivatives, including “3-(6-amino-1H-benzimidazol-2-yl)-1-propanol”, have been studied for their potential in treating parasitic infections and oxidative stress-related conditions . These compounds have shown promising results in vitro against parasites like Trichinella spiralis, indicating more effective anthelmintic activity than some clinically used drugs. Additionally, their antioxidant properties have been elucidated against stable free radicals, showcasing their potential as radical scavengers in biological systems .

Agriculture: Pesticide Development

While specific data on the use of “3-(6-amino-1H-benzimidazol-2-yl)propan-1-ol” in agriculture is limited, benzimidazole derivatives are known to possess antifungal and antihelmintic activities, which could be harnessed for developing novel pesticides and fungicides to protect crops and improve agricultural yields .

Materials Science: Advanced Material Synthesis

In materials science, the compound’s derivatives have been explored for their antiproliferative activities against cancer cells, which could lead to the development of new materials with biomedical applications, such as targeted drug delivery systems .

Environmental Science: Pollution Mitigation

Benzimidazole derivatives are being investigated for their role in environmental science, particularly in pollution mitigation strategies. Their ability to interact with various free radicals suggests potential applications in reducing oxidative pollutants in the environment .

Biochemistry: Enzyme Inhibition

The compound’s derivatives have been studied for their inhibitory effects on enzymes, which is crucial for understanding biochemical pathways and developing enzyme-based assays or treatments for various diseases .

Pharmacology: Drug Development

In pharmacology, “3-(6-amino-1H-benzimidazol-2-yl)-1-propanol” and its derivatives are valuable for their broad spectrum of pharmacological properties. They have been used to synthesize compounds with antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and anti-allergic activities, among others. This makes them significant candidates for the development of new drugs .

作用機序

The mechanism of action of benzimidazole derivatives can vary depending on the specific compound. Some benzimidazole derivatives have shown antimicrobial properties . For example, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide showed the highest antimicrobial activity and had the highest affinity to the TrmD inhibitor’s binding site according to docking studies .

特性

IUPAC Name |

3-(6-amino-1H-benzimidazol-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-7-3-4-8-9(6-7)13-10(12-8)2-1-5-14/h3-4,6,14H,1-2,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNWGDZNXNWEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-amino-1H-benzimidazol-2-yl)-1-propanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

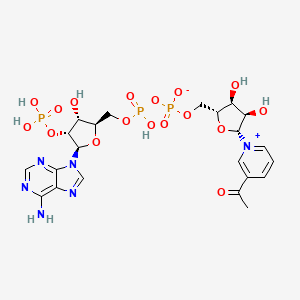

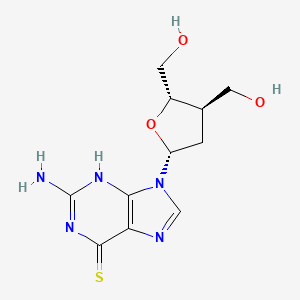

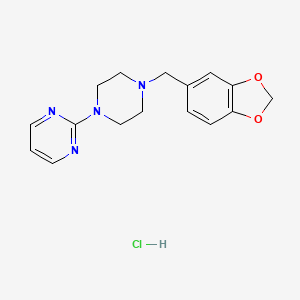

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-4-[4-(3-methoxyphenyl)-2-thiazolyl]-1-piperazinecarbothioamide](/img/structure/B1227688.png)

![8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1227689.png)

![1-[2,3-Bis(2-pyridinyl)-6-quinoxalinyl]-3-propylthiourea](/img/structure/B1227695.png)